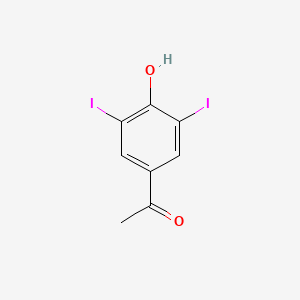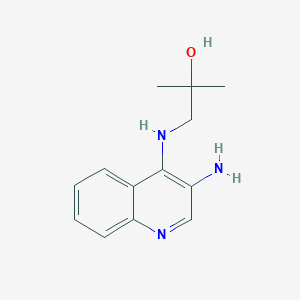
1-(4-Hydroxy-3,5-diiodophenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(4-Hydroxy-3,5-diiodophenyl)ethanone” is a chemical compound with the molecular formula C8H6I2O2 . It has an average mass of 387.941 Da and a monoisotopic mass of 387.845703 Da .
Molecular Structure Analysis
The molecular structure of “this compound” consists of an ethanone group attached to a phenyl ring. The phenyl ring has hydroxy (OH) and diiodo (I2) substituents .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
- Antimicrobial Properties : Research shows that heterocyclic compounds similar to 1-(4-Hydroxy-3,5-diiodophenyl)ethanone have been synthesized and tested for their antimicrobial activity against various bacteria. Such compounds are considered valuable in medicinal and drug research due to their potential in pharmaceutical applications (Wanjari, 2020).
Chemical Synthesis and Characterization
- Synthesis Process : The synthesis of compounds related to this compound involves starting materials such as chlorophenol, which is known for its role in pharmaceutical ingredients. The synthesis process and chemical characterization are essential aspects of research in this field (Kwiecień & Baumann, 1998).
Biological Evaluation and Drug Synthesis
- Drug Development : Research into compounds structurally related to this compound has led to the development of potential antimicrobial agents. The synthesis of such compounds and their biological evaluation, including antimicrobial studies, are critical in drug discovery and development (Sherekar, Padole & Kakade, 2022).
Photophysical Properties and Applications
- Photophysical Research : Studies have demonstrated the use of similar compounds in the development of fluorescent probes. These probes exhibit specific photophysical properties that can be applied in various scientific fields, including sensing and biological systems (Fang et al., 2019).
Material Science and Crystallography
- Crystallographic Studies : The compound's crystallographic analysis contributes to understanding its structural properties, which is essential in material science and pharmaceutical formulation. Studies have explored its crystal structure, providing insights into molecular arrangements and intermolecular interactions (Manzano et al., 2015).
Propriétés
IUPAC Name |
1-(4-hydroxy-3,5-diiodophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6I2O2/c1-4(11)5-2-6(9)8(12)7(10)3-5/h2-3,12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNFGLSZQQVJKFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C(=C1)I)O)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6I2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(1-cyano-2-methylpropyl)-4-methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidine-3-carboxamide](/img/structure/B2526444.png)

![N-(2,5-difluorophenyl)-2-((8-oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)butanamide](/img/structure/B2526447.png)


![4-benzyl-1-(4-isopropylphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2526451.png)
![(2-((difluoromethyl)thio)phenyl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2526454.png)



![2-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-(2-phenylethyl)-1,3-thiazole-5-carboxamide](/img/structure/B2526461.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(4-fluorophenyl)methanesulfonamide](/img/structure/B2526462.png)


